molecular formula C23H18N2O4 B251851 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B251851
分子量: 386.4 g/mol
InChIキー: DVVOUHFNQLBGTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for drug discovery and development.

作用機序

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation. By inhibiting EGFR, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. This mechanism of action makes N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide a potential candidate for cancer therapy, as cancer cells often have overexpressed EGFR and rely on its signaling pathways for survival and growth.
Biochemical and Physiological Effects:
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One of the main advantages of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for EGFR, which makes it a valuable tool for studying the role of EGFR in various diseases. Additionally, this compound has shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires specialized expertise, which can limit its accessibility for researchers.

将来の方向性

There are several future directions for the research on N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to investigate its potential in combination therapy with other anti-cancer drugs, as this compound has shown to have synergistic effects with several chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in neurological disorders, as this compound has shown to have promising results in animal models. Furthermore, the development of more efficient synthesis methods for N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can increase its accessibility for researchers and accelerate its potential therapeutic applications.

合成法

The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-amino-6-methylbenzoxazole, which is reacted with 4-bromoaniline to form the intermediate product. This intermediate is then treated with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to obtain the final product, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in specialized laboratories.

科学的研究の応用

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and prostate cancer cells. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been investigated for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

特性

分子式

C23H18N2O4

分子量

386.4 g/mol

IUPAC名

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-14-2-8-18-20(12-14)29-23(25-18)15-3-6-17(7-4-15)24-22(26)16-5-9-19-21(13-16)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26)

InChIキー

DVVOUHFNQLBGTN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

正規SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。